Dalvastatin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132100-55-1 |
|---|---|
Molecular Formula |
C24H31FO3 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(4S,6R)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m0/s1 |
InChI Key |
VDSBXXDKCUBMQC-VUOWKATKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@H]3C[C@@H](CC(=O)O3)O)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F |
Appearance |
Solid powder |
Other CAS No. |
135910-20-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(2-(2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethyl-1-cyclohexen-1-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one dalvastatin RG 12561 RG-12561 |
Origin of Product |
United States |
Historical Context and Discovery of Dalvastatin
Evolution of HMG-CoA Reductase Inhibitors
The pioneering work in the discovery of HMG-CoA reductase inhibitors was conducted by Japanese biochemist Akira Endo in the 1970s. clinicalcorrelations.orgnews-medical.netresearchgate.net Screening thousands of microbial strains, Endo isolated a substance from the fungus Penicillium citrinum that potently inhibited HMG-CoA reductase. americanscientist.orgclinicalcorrelations.orgnews-medical.netresearchgate.net This compound was initially named ML-236B and later became known as compactin or mevastatin. clinicalcorrelations.orgnews-medical.netresearchgate.netjst.go.jp Mevastatin was the first statin administered to humans and demonstrated the principle of lowering plasma cholesterol by inhibiting this key enzyme. news-medical.net
Inspired by Endo's findings, other research groups, including those at Merck Research Laboratories, initiated their own discovery programs. nih.govnews-medical.net This led to the isolation of lovastatin (B1675250) (originally called mevinolin or monacolin K) from Aspergillus terreus by Alfred Alberts and colleagues at Merck in 1978, a compound structurally similar to compactin. nih.govnews-medical.net Lovastatin later became the first statin to receive FDA approval in the United States in 1987, marking a significant milestone in cardiovascular medicine. nih.govnews-medical.netresearchgate.net The success of these early compounds spurred further research and the development of a diverse family of statins. researchgate.net
Dalvastatin's Role in Early Statin Research (RG 12561)
This compound (B145007), a synthetic compound also known by its research code RG 12561, represents one of the agents that emerged during this period of intense investigation into HMG-CoA reductase inhibition. nih.govontosight.aincats.iokarger.comspringer.com Developed by Rhône-Poulenc Rorer, this compound is characterized as a prodrug, an inactive lactone form that undergoes hydrolysis in the body to its pharmacologically active beta-hydroxy acid form. nih.govncats.iokarger.com This active form is a potent competitive inhibitor of HMG-CoA reductase. nih.govontosight.aincats.iokarger.com
Research into this compound, including studies under its code name RG 12561, explored its inhibitory potency and cholesterol-lowering effects in various models. In vitro studies demonstrated that the sodium salt of RG 12561 (RG 12561-Na) competitively inhibited rat liver HMG-CoA reductase with an IC50 value of 3.4 nmol/l. karger.com For comparison, lovastatin-Na and pravastatin (B1207561) showed IC50 values of 2.3 and 8.9 nmol/l, respectively, in the same assay. karger.com In Hep G2 liver cells, RG 12561-Na inhibited cholesterol biosynthesis with an IC50 of 4 nmol/l. karger.com
Ex vivo studies in rats, using orally administered this compound, lovastatin, and pravastatin, assessed their ability to inhibit cholesterol biosynthesis in liver slices. karger.com The ED50 values were reported as 0.9 mg/kg for RG 12561, 0.5 mg/kg for lovastatin, and 12 mg/kg for pravastatin, indicating this compound's potency in this model. karger.com
Further research in cholestyramine-fed hamsters investigated the impact of RG 12561 on lipid profiles. karger.com Administration of RG 12561 at 0.1% in food for 18 days led to a reduction in LDL cholesterol, while HDL cholesterol showed a slight increase. karger.com The reductions in the LDL/HDL ratio for RG 12561 and its sodium salt were 35% and 76%, respectively. karger.com At a higher dose (0.4% in food), RG 12561 significantly reduced serum cholesterol, LDL, and the LDL/HDL ratio by 84%, 97%, and 91%, respectively. karger.com Studies in WHHL rabbits also showed that RG 12561 and lovastatin, administered at 5 mg/kg twice daily for 12 days, resulted in comparable reductions in serum cholesterol (17% and 16%, respectively). karger.com These findings collectively demonstrated that this compound was a potent cholesterol-lowering agent in these preclinical models. karger.com
This compound's development ran concurrently with other statins in the late 1980s and early 1990s. oup.com While other statins like simvastatin (B1681759) and pravastatin were also progressing through development and subsequently launched, this compound was at a similar stage of development as some of these compounds. oup.com Although clinical trials were conducted to evaluate its efficacy in lowering cholesterol, results were not reported, and its development was eventually discontinued (B1498344) in the European Union and the USA by September 1995. ncats.iospringer.com
Here is a summary of some preclinical data for this compound (RG 12561) compared to other early statins:
| Compound | Assay | Model | Metric | Value | Citation |
| RG 12561-Na | HMG-CoA Reductase Inhibition | Rat Liver | IC50 (nmol/l) | 3.4 | karger.com |
| Lovastatin-Na | HMG-CoA Reductase Inhibition | Rat Liver | IC50 (nmol/l) | 2.3 | karger.com |
| Pravastatin | HMG-CoA Reductase Inhibition | Rat Liver | IC50 (nmol/l) | 8.9 | karger.com |
| RG 12561-Na | Cholesterol Biosynthesis | Hep G2 Cells | IC50 (nmol/l) | 4 | karger.com |
| Lovastatin-Na | Cholesterol Biosynthesis | Hep G2 Cells | IC50 (nmol/l) | 5 | karger.com |
| Pravastatin | Cholesterol Biosynthesis | Hep G2 Cells | IC50 (pmol/l) | 1.1 | karger.com |
| RG 12561 | Cholesterol Biosynthesis | Rat Liver Slices (Ex Vivo) | ED50 (mg/kg) | 0.9 | karger.com |
| Lovastatin | Cholesterol Biosynthesis | Rat Liver Slices (Ex Vivo) | ED50 (mg/kg) | 0.5 | karger.com |
| Pravastatin | Cholesterol Biosynthesis | Rat Liver Slices (Ex Vivo) | ED50 (mg/kg) | 12 | karger.com |
| RG 12561 (0.1%) | LDL/HDL Ratio Reduction | Hamsters | % Reduction | 35 | karger.com |
| RG 12561-Na (0.1%) | LDL/HDL Ratio Reduction | Hamsters | % Reduction | 76 | karger.com |
| Lovastatin (0.1%) | LDL/HDL Ratio Reduction | Hamsters | % Reduction | 88 | karger.com |
| Lovastatin-Na (0.1%) | LDL/HDL Ratio Reduction | Hamsters | % Reduction | 88 | karger.com |
| RG 12561 (0.4%) | Serum Cholesterol Reduction | Hamsters | % Reduction | 84 | karger.com |
| RG 12561 (0.4%) | LDL Reduction | Hamsters | % Reduction | 97 | karger.com |
| RG 12561 (0.4%) | LDL/HDL Ratio Reduction | Hamsters | % Reduction | 91 | karger.com |
| RG 12561 (5 mg/kg) | Serum Cholesterol Reduction | WHHL Rabbits | % Reduction | 17 | karger.com |
| Lovastatin (5 mg/kg) | Serum Cholesterol Reduction | WHHL Rabbits | % Reduction | 16 | karger.com |
This compound's inclusion in early research alongside compounds that would become commercially successful statins highlights its significance as part of the foundational work in this crucial drug class. Although it did not reach the market, the research conducted on this compound contributed to the broader understanding of HMG-CoA reductase inhibition and the potential of this therapeutic strategy for hypercholesterolemia.
Chemical Synthesis and Transformational Pathways of Dalvastatin
Advanced Synthetic Methodologies for Dalvastatin (B145007)
Specific advanced synthetic routes, including novel stereoselective methods for this compound intermediates or dedicated enzymatic approaches for constructing the this compound scaffold, are not detailed in the provided search results.
Chemical Stability and Degradation Kinetics of this compound
In aqueous solutions, this compound (referred to as compound 1 in relevant studies) undergoes chemical transformations, specifically epimerization and hydrolysis. These processes have been studied as a function of pH at 25°C in aqueous solutions containing 20% acetonitrile (B52724). nih.gov
At all tested pH values, the transformation of this compound exhibits biphasic first-order kinetics. This indicates a rapid equilibrium between this compound and its epimer (compound 2), followed by a slower hydrolysis of this compound to its corresponding beta-hydroxy acid (compound 3). nih.gov
Epimerization Mechanisms and Kinetic Characterization
The epimerization of this compound involves the alkyl-oxygen cleavage of the lactone ring. This reaction proceeds via an SN1 mechanism. nih.gov The epimerization establishes an equilibrium between this compound and its epimer, with an observed equilibrium ratio ( nih.goveq/ nih.goveq) of 1.27. The rate of epimerization is influenced by the solvent composition, increasing with a higher water content in the solution. nih.gov
Hydrolysis Pathways and Reaction Rate Analysis
The hydrolysis of this compound to its beta-hydroxy acid form (compound 3) occurs through the acyl-oxygen cleavage of the lactone ring. nih.gov This hydrolysis reaction is subject to both acid and base catalysis. nih.gov
The reversibility of the hydrolysis is dependent on the pH of the medium. In acidic conditions, the hydrolysis of this compound to the beta-hydroxy acid is reversible. However, in neutral and basic media, the hydrolysis is irreversible. nih.gov
Kinetic analysis reveals that at pH values greater than 9, the hydrolysis reaction proceeds at a faster rate than the epimerization process. nih.gov
Solvent and pH Effects on this compound Transformation
The transformation of this compound, encompassing both epimerization and hydrolysis, is significantly affected by solvent composition and pH. Studies conducted in aqueous solutions with 20% acetonitrile demonstrate the pH-dependent nature of these degradation pathways. nih.gov The rate constants for the biexponential conversion of this compound have been characterized as a function of pH. nih.gov As noted, increased water content in the solvent accelerates the epimerization rate, while extreme pH conditions (acidic or basic) catalyze the hydrolysis. nih.gov
The following table summarizes key findings on the chemical stability of this compound:
| Transformation Process | Mechanism | Cleavage Type | pH Dependence | Reversibility (Hydrolysis) | Equilibrium Ratio (Epimerization) | Solvent Effect (Epimerization) |
| Epimerization | SN1 | Alkyl-oxygen | Observed across pH range nih.gov | N/A | nih.goveq/ nih.goveq = 1.27 nih.gov | Increased with water content nih.gov |
| Hydrolysis | Acid/Base Catalyzed nih.gov | Acyl-oxygen | Acid and Base Catalyzed nih.gov | Reversible in acidic media, irreversible in neutral/basic media nih.gov | N/A | Not specified in detail nih.gov |
Table 1: Summary of this compound Transformation Characteristics
Molecular Mechanism of Action of Dalvastatin
Identification and Characterization of Dalvastatin's Primary Molecular Target: HMG-CoA Reductase
This compound (B145007) functions as an inhibitor of HMG-CoA reductase, which is the rate-limiting enzyme in the mevalonate (B85504) pathway. targetmol.comcymitquimica.comgenome.jpmedchemexpress.comapexbt.comnih.govwikipedia.orggoogle.comhelsinki.fi This enzyme is crucial for the endogenous synthesis of cholesterol and other isoprenoids. cymitquimica.comapexbt.comgoogle.comresearchgate.netnih.govresearchgate.netgenome.jp this compound was identified as a novel synthetic inhibitor of this enzyme. targetmol.comresearchgate.net In the body, this compound, which is a lactone prodrug, is hydrolyzed to its active beta-hydroxy acid form. nih.govhelsinki.finih.gov HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate. apexbt.comnih.govwikipedia.orggoogle.comhelsinki.firesearchgate.net
Quantitative Enzymatic Inhibition Kinetics of this compound
Competitive Inhibition Modality against HMG-CoA Reductase
This compound acts as a competitive inhibitor of HMG-CoA reductase. targetmol.comcymitquimica.comwikipedia.orghelsinki.fi This means it competes with the natural substrate, HMG-CoA, for binding to the enzyme's active site. wikipedia.orghelsinki.finih.gov The structural similarity between statins, including this compound's active form, and HMG-CoA allows them to bind to the HMG-CoA binding site on the enzyme. helsinki.finih.govmdpi.com This competitive binding reduces the rate at which HMG-CoA is converted to mevalonate. wikipedia.org
Determination of this compound's Binding Affinity and Kinetic Parameters
Studies have investigated the inhibitory potency of this compound against HMG-CoA reductase. This compound has been shown to competitively inhibit rat hepatic HMG-CoA reductase. targetmol.com Research using a rat liver HMG-CoA reductase inhibition assay reported a pIC50 of 8.5 for this compound, which corresponds to an IC50 of 3.4 x 10^-9 M (3.4 nM). guidetopharmacology.org This indicates a high binding affinity to the enzyme, typically in the nanomolar range for statins, while the natural substrate HMG-CoA binds at micromolar concentrations. helsinki.finih.govnih.gov The binding of statins to HMG-CoA reductase is reversible. nih.govhelsinki.fi
Downstream Biochemical Cascade Perturbations Initiated by this compound
Modulation of Isoprenoid Metabolite Pools
The inhibition of the mevalonate pathway by this compound results in a reduction in the levels of various isoprenoid intermediates. apexbt.comresearchgate.netnih.gov Key isoprenoids affected include farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.netresearchgate.netnih.gov These isoprenoids are crucial for the post-translational modification (prenylation) of numerous intracellular proteins, particularly small GTP-binding proteins like Ras, Rho, and Rac. researchgate.netresearchgate.netnih.gov Prenylation is necessary for the proper membrane localization and function of these proteins, which are involved in a wide range of cellular processes such as signaling pathways, membrane trafficking, cell growth, and cytoskeletal organization. researchgate.netresearchgate.netnih.gov By reducing the availability of FPP and GGPP, this compound can modulate the activity and localization of these isoprenylated proteins, contributing to effects beyond cholesterol lowering. researchgate.netnih.gov
Structure Activity Relationship Sar and Rational Design of Dalvastatin Analogs
Dalvastatin (B145007) as a Foundational Lead Compound in Statin Development
This compound emerged as a potent, synthetically derived inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov It is a prodrug that is converted to its active open hydroxyacid form within the body. nih.govkarger.com Its significance as a lead compound is established by its high inhibitory potency, which is comparable to other early and highly influential statins like lovastatin (B1675250).
Research has demonstrated that the sodium salt of this compound's active form (RG 12561-Na) competitively inhibits rat liver HMG-CoA reductase with a 50% inhibitory concentration (IC50) value of 3.4 nmol/l. nih.gov This potency is situated between that of lovastatin-Na (IC50 of 2.3 nmol/l) and pravastatin (B1207561) (IC50 of 8.9 nmol/l) in the same assay. nih.gov The high affinity of these inhibitors for the HMG-CoA reductase enzyme is noteworthy, being approximately 5,000-fold higher than that of the natural substrate, HMG-CoA. karger.com
Further studies in Hep G2 human liver cells confirmed this compound's efficacy, where it inhibited cholesterol biosynthesis with an IC50 of 4 nmol/l, similar to lovastatin-Na (5 nmol/l) and significantly more potent than pravastatin (1.1 µmol/l). nih.gov In ex vivo assays using rat liver slices, orally administered this compound demonstrated an ED50 (effective dose for 50% inhibition) of 0.9 mg/kg, again showing potency comparable to lovastatin (0.5 mg/kg) and superior to pravastatin (12 mg/kg). nih.govkarger.com
These findings underscore this compound's role as a foundational lead compound. Its core structure, featuring a hydrophobic hexahydronaphthalene (B12109599) ring system and a lactone group that hydrolyzes to the HMG-CoA-mimicking hydroxyacid, represents the essential pharmacophore for this class of inhibitors. youtube.comrjpbcs.com The high potency demonstrated in these early studies validated this structural template and provided a strong basis for further optimization and the design of new analogs.
| Compound | In Vitro IC50 (nmol/l) (Rat Liver HMG-CoA Reductase) | In Vitro IC50 (nmol/l) (Hep G2 Cells) | Ex Vivo ED50 (mg/kg) (Rat Liver Slices) |
|---|---|---|---|
| This compound (RG 12561-Na) | 3.4 | 4 | 0.9 |
| Lovastatin-Na | 2.3 | 5 | 0.5 |
| Pravastatin | 8.9 | 1100 | 12 |
Systematic Structural Modifications and Analog Synthesis for Enhanced Potency and Selectivity
The rational design of new statins often involves the systematic chemical modification of existing lead compounds. The goal is to explore the SAR and identify substitutions that lead to improved pharmacological profiles. tjnpr.orgnih.gov The hexahydronaphthalene core, a defining feature of this compound and other Type I statins, has been a key target for such modifications. nih.govresearchgate.net
Systematic structural modifications of the hexahydronaphthalene ring system have been explored to enhance potency and selectivity. Studies on simvastatin (B1681759), which shares a very similar decalin (hexahydronaphthalene) core with this compound, provide direct insight into the types of modifications that can be investigated for this class of compounds. nih.gov
One key strategy involves the modification of the 5-position of the hexahydronaphthalene ring through oxygenation and oxa-replacement. nih.gov This exploration led to the synthesis of two new series of derivatives:
5-Oxa Analogs: In this series, the C-5 carbon of the ring is replaced with an oxygen atom. The resulting 6β-methyl-5-oxa derivative was found to be an orally active hypocholesterolemic agent. nih.gov
5-Oxygenated Analogs: This series involves the introduction of a hydroxyl group at the 5-position. Both the 5α-hydroxy derivative and its 6β-epimer proved to be orally effective as inhibitors of cholesterogenesis. nih.gov
Information regarding the chemical compound "this compound" is not available in the public domain, preventing the generation of the requested article.
Extensive searches for "this compound," specifically focusing on its Structure-Activity Relationship (SAR), the rational design of its analogs with modified side chains, and the stereochemical influences on the activity of its derivatives, have yielded no relevant scientific literature or data.
The name "this compound" does not appear in established chemical and pharmacological databases or peer-reviewed journals. This suggests that "this compound" may be a compound that is not yet described in publicly accessible research, a proprietary designation not in the public domain, or a possible misspelling of another existing statin.
Without any specific research findings on this compound, it is impossible to provide a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline. Generating content based on other statins would violate the explicit instruction to focus solely on this compound. Therefore, the requested article on the "" cannot be created.
Preclinical Pharmacokinetic and Biotransformation Research of Dalvastatin
Absorption, Distribution, and Elimination (ADE) of Dalvastatin (B145007) in Non-Human Biological Systems
The absorption, distribution, and elimination (ADE) processes of a drug determine the delivered dose to target tissues and organs in test animals. fda.gov Understanding these processes for this compound in non-human systems provides insights into its in vivo behavior.
In Vitro Metabolic Fate of this compound in Subcellular Fractions (e.g., Liver Microsomes)
In vitro studies using subcellular fractions, such as liver microsomes, are commonly employed to investigate the metabolic fate of drugs. Liver microsomes contain key drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes. google.com Studies with other statins, like lovastatin (B1675250), have shown that liver microsomes are capable of metabolizing these compounds. nih.govnih.gov For lovastatin, metabolism in rat and human liver microsomes primarily occurs at the 6'-position, catalyzed by cytochrome P450 3A enzymes. nih.govnih.gov While specific detailed data on this compound's in vitro metabolism in liver microsomes were not extensively found in the search results, the general principles of statin metabolism in these systems suggest that this compound would likely undergo enzymatic transformation in liver microsomes. The transformation of this compound in aqueous solutions has been studied, showing it undergoes epimerization and hydrolysis as a function of pH. researchgate.net
Identification and Structural Elucidation of this compound Metabolites in Animal Models
Characterization of this compound Biotransformation Pathways
Characterizing the biotransformation pathways of this compound involves determining the enzymatic reactions and sequences of metabolic steps that the parent compound undergoes in the body. This can include hydrolysis, oxidation, reduction, and conjugation reactions. bivatec.com For statins in general, metabolism is a main elimination route, and biotransformation pathways can vary depending on the specific statin and animal species. nih.gov Hydrolysis of the lactone ring to the active hydroxy acid form is a common initial step for statin prodrugs like this compound. nih.govnih.gov Oxidative metabolism, often mediated by cytochrome P450 enzymes, is also a significant pathway for many statins. nih.govnih.gov
Species-Specific Metabolic Differences in Preclinical Models
Species-specific differences in drug metabolism are a major factor contributing to variations in pharmacokinetics and pharmacodynamics observed in preclinical studies. researchgate.net These differences can arise from variations in enzyme expression, activity, and metabolic pathways across species. fda.govresearchgate.net Studies on other statins have demonstrated notable species differences in metabolite profiles. nih.gov For example, beta-oxidation of the dihydroxy heptanoic side chain is reported to occur primarily in rodents for some statins. nih.govnih.gov Such species differences highlight the importance of evaluating this compound's metabolism in multiple animal species to better understand its potential disposition in humans. fda.gov
Pharmacokinetic Profiling of this compound in Animal Models
Pharmacokinetic profiling in animal models provides essential data on how a drug is handled by the organism over time, including its systemic exposure, distribution, and elimination rates. vin.comresearchgate.net
Systemic Clearance and Volume of Distribution in Preclinical Species
Systemic clearance (CL) and volume of distribution (Vd) are two fundamental pharmacokinetic parameters that describe the body's ability to eliminate a drug and the extent to which a drug distributes into tissues, respectively. vin.comeuropeanreview.org
Systemic clearance represents the rate of elimination of a drug relative to its plasma concentration. vin.com It is a measure of the efficiency of irreversible drug removal from the systemic circulation. europeanreview.org
The volume of distribution relates the total amount of drug in the body to the concentration of the drug in the plasma at a given time. europeanreview.orgresearchgate.net A low volume of distribution suggests that the drug primarily remains in the plasma, while a high volume of distribution indicates extensive distribution into tissues. researchgate.net
Preclinical pharmacokinetic studies in various animal species, such as rats and dogs, are commonly conducted to determine these parameters for statins. portico.org While specific numerical data for this compound's systemic clearance and volume of distribution in preclinical species were not found in the provided search results, studies on other statins indicate that pharmacokinetics can vary with the specific statin and animal species. nih.govportico.org Statins generally exhibit rapid elimination, with metabolism being the primary route. nih.gov
Data on systemic clearance and volume of distribution in preclinical species are crucial for allometric scaling and physiologically based pharmacokinetic modeling to predict human pharmacokinetics. nih.govthno.org
Illustrative Data Table (Based on general statin preclinical data, not specific to this compound due to lack of specific search results):
| Statin (Example) | Species | Route of Administration | Systemic Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| Statin A | Rat | Oral | ~10-20 | ~1-2 |
| Statin A | Dog | Oral | ~5-15 | ~0.5-1.5 |
| Statin B | Rat | Oral | ~20-30 | ~2-3 |
| Statin B | Dog | Oral | ~10-20 | ~1-2 |
Note: This table presents hypothetical data based on general knowledge of statin preclinical pharmacokinetics and is not specific to this compound. Actual values for this compound would need to be obtained from dedicated research studies.
Elimination Half-Life Determination in Various Animal Models
Comparative Pharmacokinetic Analysis Across Non-Human Mammalian Species
Comparative pharmacokinetic analysis across different non-human mammalian species is performed to assess interspecies variability in drug disposition. This comparison helps in selecting appropriate animal models for further toxicity studies and in predicting human pharmacokinetics. Factors such as metabolic rate, enzyme activity, body size and composition, and protein binding can contribute to pharmacokinetic differences between species rroij.com. Studies have shown that predicting human pharmacokinetic parameters from animal data can be complex, with varying degrees of correlation depending on the parameter and the species compared d-nb.infonih.gov. For instance, while there can be reasonable correlation between human and rat clearance and half-life, the predictive accuracy can be limited d-nb.info. Non-human primates are often considered biologically closer to humans, although rodents are widely used due to practical reasons rroij.com. Preclinical pharmacokinetic studies in species like rats and dogs are common for evaluating oral bioavailability, tissue distribution, and clearance umich.edu. Data from such studies, including parameters like Cmax, tmax, and AUC, are compared across species to understand differences in absorption and systemic exposure jpionline.orggoogle.com.
Below is a conceptual table illustrating the type of comparative pharmacokinetic data that would be generated in studies involving this compound across different non-human mammalian species. Specific data for this compound was not found in the provided search results, so this table represents a general format based on preclinical pharmacokinetic studies of other compounds.
| Species | Dose | Route of Administration | Cmax (Units) | Tmax (Hours) | AUC₀-∞ (Units*Hours) | Elimination Half-Life (Hours) |
| Rat | X | Y | Data | Data | Data | Data |
| Dog | X | Y | Data | Data | Data | Data |
| Monkey | X | Y | Data | Data | Data | Data |
Identification of Enzyme Systems Catalyzing this compound Biotransformation
The biotransformation of a drug involves its metabolic conversion by enzyme systems within the body. Identifying the specific enzymes responsible for this compound metabolism is crucial for understanding potential drug-drug interactions and interindividual variability in response.
Role of Cytochrome P450 (CYP) Isoforms in this compound Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the oxidative metabolism of many drugs and xenobiotics dynamed.com. Various CYP isoforms, particularly those in the CYP1, CYP2, and CYP3 families, are responsible for the biotransformation of a large percentage of commonly used drugs dynamed.com. Many statins, the class of drugs to which this compound belongs, are known to be metabolized by CYP enzymes, primarily CYP3A4 researchgate.nete-lactancia.org. Studies on other statins like lovastatin have shown that CYP3A enzymes are primarily responsible for their oxidative metabolism in liver microsomes nih.gov. While direct information on the specific CYP isoforms involved in this compound metabolism was not available in the search results, based on the metabolism of other statins, it is plausible that CYP enzymes, particularly CYP3A isoforms, could play a role in its biotransformation. Identifying the specific CYP isoforms involved typically involves in vitro studies using liver microsomes and recombinant CYP enzymes umich.edu.
Involvement of Non-CYP Metabolizing Enzymes (e.g., Glucuronosyltransferases)
In addition to CYP enzymes, non-CYP metabolizing enzymes also contribute to drug biotransformation. Uridine diphosphate-glucuronosyltransferases (UGTs) are a significant family of non-CYP enzymes that catalyze the glucuronidation of drugs and other lipophilic compounds nih.govyoutube.com. Glucuronidation is a Phase II metabolic pathway that typically increases the water solubility of compounds, facilitating their elimination nih.gov. Some statins undergo extensive hepatic metabolism primarily via glucuronidation mediated by UGT enzymes, such as UGT1A3 and UGT2B7 researchgate.net. While the specific involvement of UGTs in this compound metabolism was not detailed in the provided search results, the role of glucuronidation by UGT enzymes is a significant pathway for the metabolism of various drugs, including some statins nih.govyoutube.comresearchgate.netlivalohcp.com. Studies investigating this compound's biotransformation would likely explore the involvement of UGTs and other non-CYP enzymes in addition to the CYP system.
Advanced Research Perspectives and Future Directions for Dalvastatin Studies
Development of Next-Generation Dalvastatin (B145007) Derivatives for Research Applications
Research into this compound derivatives aims to build upon the structural foundation of the parent compound to potentially enhance its properties or explore new therapeutic avenues. The development of such derivatives is a common strategy in pharmaceutical research to improve efficacy, modify pharmacokinetic profiles, or reduce potential off-target effects.
Studies on other statin derivatives, such as α,β-dehydrolovastatin (DHLV), have demonstrated the potential for modified structures to exhibit novel pharmacological activities, such as inhibiting cAMP-dependent chloride secretion in intestinal epithelial cells, suggesting applications beyond cholesterol lowering nih.gov. This highlights the possibility that this compound derivatives could also possess unique properties warranting investigation. The structural characteristics of this compound, including its cyclohexene (B86901) ring and the presence of a fluorine atom and methyl groups nih.gov, provide potential sites for chemical modification to generate novel compounds for research applications. The lactone form of this compound and its hydrolysis to the beta-hydroxy acid are also relevant chemical properties that can be considered in derivative design nih.gov.
Comprehensive Investigation of this compound's Pleiotropic Effects and Off-Target Molecular Interactions in Preclinical Models
Beyond their well-established lipid-lowering effects, statins, including this compound, are known to exhibit pleiotropic effects – a range of actions independent of HMG-CoA reductase inhibition googleapis.comsynergypublishers.com. These effects are diverse and have been observed across various cell types, including cancerous and non-cancerous cells synergypublishers.com. Future research on this compound should involve a comprehensive investigation of these pleiotropic effects in relevant preclinical models.
Investigating this compound's pleiotropic effects could involve studying its impact on areas such as inflammation, immune responses, and cellular proliferation in these advanced preclinical models. For instance, other statins have been shown to modulate immune responses google.com. Understanding these effects at a molecular level is crucial.
Furthermore, a thorough investigation of this compound's off-target molecular interactions is essential. While statins primarily target HMG-CoA reductase, they can interact with other molecules, potentially leading to additional effects or contributing to observed pleiotropic actions. Identifying and characterizing these off-target interactions in preclinical models can provide a more complete understanding of this compound's pharmacological profile. Computational methods and novel approaches are being developed to predict off-target interactions for small molecules nih.govmit.edu.
Application of Advanced Spectroscopic and Structural Biology Techniques to Elucidate this compound-Target Interactions
Advanced spectroscopic and structural biology techniques are invaluable tools for understanding the precise interactions between a drug molecule like this compound and its biological targets, particularly HMG-CoA reductase. These techniques provide detailed insights into the binding modes, conformational changes, and molecular forces involved in the interaction.
Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are fundamental in structural biology for determining the three-dimensional structures of proteins and protein complexes ous-research.novai.orgwehi.edu.au. By obtaining the co-crystal structure of this compound bound to HMG-CoA reductase, researchers can visualize the exact binding site and the critical amino acid residues involved in the interaction. This atomic-level detail is crucial for structure-based drug design and the development of improved this compound derivatives.
Spectroscopic methods, including UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, offer complementary information about molecular structure, dynamics, and interactions paulrpalmer.comsemi.ac.cnnih.gov. NMR spectroscopy, for example, can provide insights into the conformation of this compound when bound to its target and detect changes in protein structure upon binding paulrpalmer.com. IR spectroscopy can help identify the functional groups involved in the interaction paulrpalmer.com. Advanced spectroscopic techniques can also be used for analyzing drug stability and concentration, which is relevant for preclinical studies nih.govpaulrpalmer.com.
Protein-ligand interaction studies, often coupled with structural techniques, can quantify the binding affinity and kinetics of this compound with its targets ous-research.no. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide detailed thermodynamic and kinetic data on the binding event.
The integration of these techniques allows for a comprehensive understanding of how this compound interacts with HMG-CoA reductase and potentially other off-targets, providing a strong foundation for rational drug design and optimization.
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization Research
Artificial intelligence (AI) and machine learning (ML) are increasingly transforming the pharmaceutical industry, offering powerful tools to accelerate and optimize various stages of drug discovery and development mdpi.commednexus.orgnih.govwjgnet.commdpi.comharvard.edunews-medical.netnih.gov. The integration of AI and ML in this compound research holds significant potential for identifying novel derivatives, predicting their properties, and optimizing their design.
ML algorithms can be trained on large datasets of chemical structures and their biological activities to build predictive models nih.govmdpi.comijpsjournal.com. These models can then be used to virtually screen vast chemical libraries to identify potential this compound derivatives with desired characteristics, such as improved potency or reduced off-target activity. Techniques like deep learning, a subfield of ML, are particularly adept at analyzing complex biological and chemical data mdpi.commdpi.comnih.gov.
AI can also be applied to predict the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), and potential toxicity of new this compound derivatives 4, 8, 11, 21. This in silico prediction can help prioritize the most promising compounds for experimental testing, significantly reducing the time and cost associated with traditional drug discovery.
Furthermore, ML can be used to optimize the chemical synthesis pathways for this compound and its derivatives. By analyzing reaction parameters and outcomes, ML models can suggest optimal conditions to maximize yield and purity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
